M4 Muscarinic Receptor Antagonism: A Patent-Defined Mechanism Unshared by Common Analogs
N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine is explicitly claimed as a muscarinic M4 receptor antagonist in patent WO2017079641A1 [1]. While specific Ki values are not provided in the abstract, its designation as a selective M4 antagonist distinguishes it from closely related N-benzylpiperidinyl pyrimidines developed as HIV reverse transcriptase inhibitors or acetylcholinesterase inhibitors, which target entirely different proteins [2][3].
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | Muscarinic Acetylcholine Receptor M4 (Antagonist) |
| Comparator Or Baseline | N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)pyrimidine-2,4-diamine (7h) [2] and N-benzyl piperidinyl-aminopyrimidines [3] |
| Quantified Difference | Not Applicable (Qualitative Difference in Target Class) |
| Conditions | Patent disclosure for therapeutic use in neurological disorders |
Why This Matters
This patent-defined activity provides a clear, differentiating mechanism of action, making this compound essential for CNS programs targeting the M4 receptor, as opposed to analogs optimized for antiviral or cholinesterase inhibition.
- [1] WO2017079641A1. Inhibitors of Muscarinic Receptor 4. World Intellectual Property Organization. 2017. View Source
- [2] Mohamed T, Yeung JC, Vasefi MS, Beazely MA, Rao PP. Development and evaluation of multifunctional agents for potential treatment of Alzheimer's disease: application to a pyrimidine-2,4-diamine template. Bioorg Med Chem Lett. 2012 Jul 15;22(14):4707-12. View Source
- [3] Tang J, et al. Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses. Bioorg Med Chem Lett. 2010 Nov 15;20(22):6602-6. View Source
